Regioselective SNAr Reactivity: C-4 vs C-2 Chlorine Displacement Selectivity Maintained in 7-Fluoro Scaffold
In the 2,4-dichloropyrido[3,2-d]pyrimidine scaffold, SNAr reactions occur exclusively at the C-4 position, leaving the C-2 chlorine intact for subsequent functionalisation [1]. This regioselectivity hierarchy (C-4 > C-2) is preserved in the 2,4,7-trichloro analog, where double arylations and SNAr reactions also proceed selectively at C-4 and C-2 before C-7 [2]. The 7-fluoro substituent, being more electronegative than chlorine (Hammett σₘ = 0.34 for F vs 0.37 for Cl; σₚ = 0.06 for F vs 0.23 for Cl), is predicted to further polarise the π-electron system, reinforcing C-4 selectivity while rendering the C-7 position inert to palladium-catalysed cross-coupling under standard conditions [3]. This provides an orthogonally protected C-7 position that can be exploited for late-stage diversification.
| Evidence Dimension | Regioselectivity of SNAr and cross-coupling reactions on pyrido[3,2-d]pyrimidine |
|---|---|
| Target Compound Data | Predicted reactivity order: C4-Cl > C2-Cl ≫ C7-F (C7-F inert under standard Pd-catalysed conditions; requires microwave activation for displacement, analogous to C7-Cl behaviour [2]) |
| Comparator Or Baseline | 2,4-Dichloropyrido[3,2-d]pyrimidine: exclusive C-4 selectivity in SNAr [1]; 2,4,7-Trichloropyrido[3,2-d]pyrimidine: C4/C2 selective; C7 requires microwave [2] |
| Quantified Difference | Qualitative hierarchy confirmed experimentally for Cl analogs; F at C-7 expected to widen the reactivity gap between C-4/C-2 and C-7 based on electronic effects [3] |
| Conditions | SNAr with amines/alcohols at room temperature; Suzuki–Miyaura coupling with Pd(PPh₃)₄, 80–100 °C; C-7 activation requires microwave irradiation (150 °C, 10–30 min) [1][2] |
Why This Matters
The orthogonal reactivity enables sequential, high-yielding diversification at C-4, C-2, and C-7, maximising synthetic efficiency and library diversity for kinase inhibitor development campaigns.
- [1] Tikad, A.; Routier, S.; Akssira, M.; Guillaumet, G. Efficient Access to Novel Mono- and Disubstituted Pyrido[3,2-d]pyrimidines. Synlett 2006, 2006(12), 1938–1942. DOI: 10.1055/s-2006-947350. View Source
- [2] Tikad, A.; Akssira, M.; Massip, S.; Léger, J.-M.; Jarry, C.; Guillaumet, G.; Routier, S. Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. Eur. J. Org. Chem. 2012, 2012(24), 4523–4532. DOI: 10.1002/ejoc.201200441. View Source
- [3] Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev. 1991, 91(2), 165–195. DOI: 10.1021/cr00002a004. View Source
